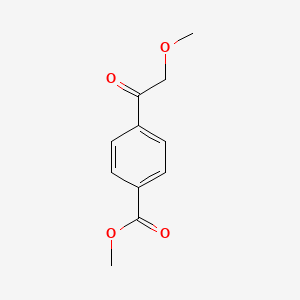
Methyl 4-(2-methoxyacetyl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-(2-methoxyacetyl)benzoate is an organic compound with the molecular formula C11H12O4 It is an ester derivative of benzoic acid and is characterized by the presence of a methoxyacetyl group attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(2-methoxyacetyl)benzoate typically involves the esterification of 4-(2-methoxyacetyl)benzoic acid with methanol in the presence of an acid catalyst. The reaction conditions often include:
Catalyst: Sulfuric acid or hydrochloric acid
Temperature: Room temperature to reflux conditions
Solvent: Methanol
The reaction proceeds through the nucleophilic attack of the methanol on the carbonyl carbon of the benzoic acid derivative, followed by the elimination of water to form the ester.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, solid acid catalysts such as zirconium or titanium-based catalysts can be employed to improve the efficiency and sustainability of the process .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 4-(2-methoxyacetyl)benzoate can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid and methanol under acidic or basic conditions.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic substitution reactions can occur on the benzene ring, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions
Reduction: LiAlH4 or sodium borohydride (NaBH4)
Substitution: Nitric acid (HNO3) for nitration, bromine (Br2) for bromination
Major Products
Hydrolysis: 4-(2-methoxyacetyl)benzoic acid and methanol
Reduction: 4-(2-methoxyacetyl)benzyl alcohol
Substitution: Various substituted derivatives depending on the electrophile used
Aplicaciones Científicas De Investigación
Methyl 4-(2-methoxyacetyl)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the production of fragrances, flavors, and as a solvent in various industrial processes.
Mecanismo De Acción
The mechanism of action of Methyl 4-(2-methoxyacetyl)benzoate involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, it may induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and mitochondrial dysfunction .
Comparación Con Compuestos Similares
Methyl 4-(2-methoxyacetyl)benzoate can be compared with other ester derivatives of benzoic acid, such as:
Methyl benzoate: Lacks the methoxyacetyl group, making it less complex and with different chemical properties.
Ethyl 4-(2-methoxyacetyl)benzoate: Similar structure but with an ethyl ester group instead of a methyl ester, which may affect its reactivity and applications.
Methyl 4-(2-methoxyethoxy)benzoate: Contains a methoxyethoxy group, leading to different physical and chemical properties
This compound is unique due to the presence of the methoxyacetyl group, which imparts distinct chemical reactivity and potential biological activities.
Propiedades
Fórmula molecular |
C11H12O4 |
|---|---|
Peso molecular |
208.21 g/mol |
Nombre IUPAC |
methyl 4-(2-methoxyacetyl)benzoate |
InChI |
InChI=1S/C11H12O4/c1-14-7-10(12)8-3-5-9(6-4-8)11(13)15-2/h3-6H,7H2,1-2H3 |
Clave InChI |
SGTSPUJDDBPSAU-UHFFFAOYSA-N |
SMILES canónico |
COCC(=O)C1=CC=C(C=C1)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















